Superior Inhibition of SV40 DNA Replication: 116-9e vs. MAL3-101 and MAL3-51
In a direct head-to-head in vitro SV40 DNA replication assay, 116-9e (MAL2-11B) exhibited robust inhibitory activity, whereas the closely related structural analogs MAL3-101 and MAL3-51 were completely inactive. [1]
| Evidence Dimension | Inhibition of SV40 DNA replication in vitro |
|---|---|
| Target Compound Data | 116-9e (MAL2-11B) demonstrated concentration-dependent inhibition of SV40 DNA synthesis. |
| Comparator Or Baseline | MAL3-101 and MAL3-51 at identical concentrations (up to 100 µM) showed no detectable inhibition of DNA synthesis. |
| Quantified Difference | 116-9e active; MAL3-101 and MAL3-51 inactive (qualitative but unambiguous binary difference). |
| Conditions | 0.5 µM TAg incubated with indicated compound concentrations; DNA synthesis measured after 60 minutes. |
Why This Matters
This binary difference demonstrates that subtle structural variations among dihydropyrimidine-based Hsp70 modulators can completely ablate activity in a disease-relevant functional assay, making 116-9e the only viable tool compound from this chemotype for SV40 replication studies.
- [1] Fewell, S. W., et al. (2004). Small molecule modulators of endogenous and co-chaperone-stimulated Hsp70 ATPase activity. Journal of Biological Chemistry, 279(49), 51131–51140. View Source
